6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 955304-69-5
Cat. No.: VC4932965
Molecular Formula: C23H25N7
Molecular Weight: 399.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955304-69-5 |
|---|---|
| Molecular Formula | C23H25N7 |
| Molecular Weight | 399.502 |
| IUPAC Name | 6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27) |
| Standard InChI Key | ZIWCKTUGANHDOY-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Introduction
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylpiperazine group and two phenyl groups, providing structural diversity and potential for biological interactions.
Structural Features
The compound's molecular framework can be broken down as follows:
-
Pyrazolo[3,4-d]pyrimidine Core: A fused heterocyclic system that mimics the purine scaffold found in nucleotides, making it a valuable pharmacophore in medicinal chemistry.
-
Substituents:
-
A 4-ethylpiperazinyl group at position 6 enhances solubility and may improve receptor binding.
-
Two phenyl groups (N-phenyl and 1-phenyl) contribute to hydrophobic interactions with biological targets.
-
| Feature | Details |
|---|---|
| Molecular Formula | C21H23N7 |
| Molecular Weight | ~381.46 g/mol |
| Functional Groups | Amine, aromatic rings, heterocycles |
| Solubility | Likely soluble in polar organic solvents |
Synthesis Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from commercially available precursors:
-
Formation of Pyrazole Ring: Reaction of hydrazines with β-ketoesters or diketones.
-
Cyclization to Pyrimidine Ring: Fusion with urea or guanidine derivatives.
-
Substitution Reactions:
-
Introduction of the ethylpiperazine group via nucleophilic substitution.
-
Phenylation through aromatic substitution reactions.
-
This synthetic route allows for structural modifications to optimize biological activity.
Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their pharmacological properties. While specific data on 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, related compounds exhibit the following activities:
Anticancer Activity
-
Pyrazolo[3,4-d]pyrimidines act as inhibitors of protein kinases such as EGFR (Epidermal Growth Factor Receptor), which are critical in cancer cell proliferation and survival .
-
Compounds with similar scaffolds have shown IC50 values in the nanomolar range against wild-type and mutant EGFR.
Antimicrobial Activity
-
Derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated activity against Mycobacterium tuberculosis by inhibiting ATP synthase .
Anti-inflammatory Potential
-
The structural similarity to purines suggests potential as modulators of inflammatory pathways through kinase inhibition.
Applications in Medicinal Chemistry
This compound's structural features make it a promising candidate for drug development:
-
Kinase Inhibition: Potential use in anticancer therapies targeting EGFR or other tyrosine kinases.
-
Antimicrobial Agents: Possible application in tuberculosis treatment by targeting bacterial ATP synthase.
-
Drug Design Scaffold: The pyrazolo[3,4-d]pyrimidine core serves as a versatile platform for designing targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume